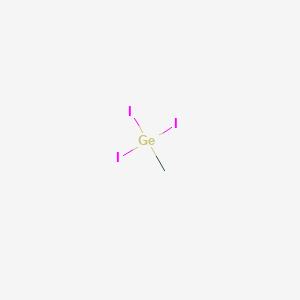

triiodo(methyl)germane

Description

Properties

CAS No. |

1111-91-7 |

|---|---|

Molecular Formula |

CH3GeI3 |

Molecular Weight |

468.38 g/mol |

IUPAC Name |

triiodo(methyl)germane |

InChI |

InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |

InChI Key |

ZDTUKPVLYIZWDN-UHFFFAOYSA-N |

SMILES |

C[Ge](I)(I)I |

Canonical SMILES |

C[Ge](I)(I)I |

Other CAS No. |

1111-91-7 |

Synonyms |

Triiodo(methyl)germane |

Origin of Product |

United States |

Ii. Methodological Paradigms for the Synthetic Preparation of Triiodo Methyl Germane

Direct Halogenation Strategies for Germanium-Carbon Bond Formation

Direct halogenation strategies involve the simultaneous creation of the germanium-carbon bond and the introduction of halogen atoms. These methods often utilize elemental germanium or its hydrides as starting materials.

The reaction of organogermanium hydrides with halogenating agents represents a potential route to triiodo(methyl)germane. For instance, the reaction of methylgermane (CH₃GeH₃) with elemental iodine is a plausible, though not extensively documented, method. This reaction would proceed via the successive substitution of hydride with iodide. The reactivity of the Ge-H bond in germanes and their derivatives towards halogens is well-established, providing a basis for this synthetic approach researchgate.netresearchgate.net.

The general reaction can be depicted as: CH₃GeH₃ + 3I₂ → CH₃GeI₃ + 3HI

The reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve the desired trisubstituted product and minimize side reactions.

The direct iodination of a pre-formed alkylgermane, such as tetramethylgermane, with elemental iodine is another potential synthetic pathway. However, this method can be challenging due to the need for harsh conditions to cleave the stable germanium-carbon bond and the potential for a mixture of products with varying degrees of iodination thieme-connect.de. The use of an activating agent, such as a Lewis acid, could facilitate this transformation organic-chemistry.orgorganic-chemistry.org.

A more controlled approach involves the partial iodination of a higher alkylgermane, though this is less direct for preparing this compound. The principles of electrophilic iodination of organic compounds using elemental iodine or other iodinating agents are well-developed and can be adapted for organogermanium compounds mdpi.comresearchgate.netmanac-inc.co.jp.

Exchange and Substitution Reactions at the Germanium Center

Exchange and substitution reactions are the most commonly employed and versatile methods for the synthesis of this compound. These strategies start with a germanium compound that already possesses the desired methyl group or can be readily methylated.

A widely used method for forming the germanium-carbon bond is the reaction of a germanium tetrahalide, such as germanium tetrachloride or germanium tetraiodide, with an organometallic methylating agent. Common methylating agents include methylmagnesium halides (Grignard reagents) and methyllithium (B1224462) thieme-connect.de. When germanium tetraiodide is used, a single methylation can theoretically yield this compound directly.

GeI₄ + CH₃MgBr → CH₃GeI₃ + MgBrI

However, these reactions often yield a mixture of products (CH₃)nGeI₄-n, where n = 1-4, due to multiple alkylations. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired monosubstituted product rushim.rudokumen.pub. The reaction of germanium tetrachloride with a methylating agent followed by halide exchange is a more common two-step approach thieme-connect.de.

| Reactants | Reagent | Product | Reference |

| Germanium tetraiodide | Methylmagnesium bromide | This compound | rushim.ru |

| Germanium tetrachloride | Diphenylmercury | Trichlorophenylgermane | thieme-connect.de |

This table illustrates examples of substitution reactions on germanium tetrahalides.

Halide exchange reactions provide a clean and efficient route to this compound from other methylgermanium (B72786) trihalides, most commonly trichloro(methyl)germane. This method is advantageous as the starting trichloride (B1173362) is often more accessible and easier to handle than the corresponding iodide.

A well-documented procedure involves the reaction of trichloro(methyl)germane with anhydrous hydrogen iodide. The reaction proceeds readily, driven by the formation of the more volatile hydrogen chloride, which can be removed from the reaction mixture. This method has been used for the small-scale, high-yield synthesis of this compound.

A specific laboratory preparation involves condensing trichloro(methyl)germane and an excess of hydrogen iodide into a reaction vessel at low temperature (-196 °C) and then allowing the mixture to warm to room temperature. The reaction is typically complete within an hour, yielding this compound and hydrogen chloride as the main by-product.

| Starting Material | Reagent | Product | Reaction Time | Reference |

| Trichloro(methyl)germane | Hydrogen iodide | This compound | 1 hour | thieme-connect.de |

This table details a specific halide exchange reaction for the synthesis of this compound.

Advanced Synthetic Protocols and Mechanistic Insights in this compound Synthesis

While the classical methods described above are generally effective, research into more advanced synthetic protocols and a deeper understanding of the reaction mechanisms continues. Mechanistic studies on related iodination reactions, such as the iodoform (B1672029) reaction, can provide insights into the step-wise substitution of halogens and the role of intermediates vaia.compatsnap.comtestbook.comnih.gov. For instance, the formation of enolate-like species or the involvement of hypervalent iodine intermediates in certain contexts could be relevant to developing novel synthetic strategies mdpi.com.

The development of catalytic systems for direct C-H iodination or more selective halide exchange could represent future advancements in the synthesis of this compound. While specific advanced protocols for this particular compound are not widely reported, the broader field of organometallic synthesis continues to evolve, offering potential for new and improved methods.

Catalytic Pathways and Optimized Reaction Conditions

The synthesis of this compound can be approached through the direct iodination of a suitable methylgermane precursor. While direct catalytic protocols specifically for this compound are not extensively documented in readily available literature, analogous catalytic iodination reactions of various organic and organometallic substrates provide a framework for potential synthetic routes. The formation of carbon-iodine or metal-iodine bonds often relies on electrophilic iodination, where a source of I⁺ is generated. acsgcipr.org

Catalytic systems for iodination typically involve an iodine source and a catalyst or activator that enhances the electrophilicity of the iodine. acsgcipr.org Common iodine sources include molecular iodine (I₂), potassium iodide (KI), and N-iodosuccinimide (NIS). organic-chemistry.orgorganic-chemistry.org Catalysts can range from simple acids to more complex organocatalysts or metal-based systems. For instance, trifluoroacetic acid can be used in catalytic amounts to activate N-iodosuccinimide for the regioselective iodination of aromatic compounds. organic-chemistry.org

In the context of preparing this compound, a potential pathway involves the reaction of methylgermane (CH₃GeH₃) or a partially halogenated intermediate like methylgermyl diiodide (CH₃GeHI₂) with an iodinating agent. The reaction conditions would need to be optimized to achieve exhaustive iodination. Key parameters for optimization include the choice of solvent, temperature, and catalyst. Solvents play a crucial role; for example, in certain oxidative iodinations of terminal alkynes, ethanol (B145695) has been shown to be a highly efficient solvent compared to others like DMF or DMSO. sioc-journal.cn

Hypervalent iodine reagents, which can be generated in situ, are also effective in mediating oxidative iodinations. acsgcipr.orgorganic-chemistry.org Another approach involves the use of an oxidant, such as hydrogen peroxide or Oxone, in conjunction with an iodide salt like KI, to generate a reactive iodine species. organic-chemistry.orgorganic-chemistry.org The table below summarizes representative catalytic systems for iodination reactions that could be adapted for the synthesis of this compound.

Table 1: Representative Catalytic Systems for Iodination Reactions

| Substrate Type | Iodine Source | Catalyst/Activator | Solvent | Key Findings/Conditions | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | KI | Sodium p-toluenesulfinate (TolSO₂Na), Air (Oxidant) | Ethanol | Reaction proceeds at room temperature under an air atmosphere. | sioc-journal.cn |

| Activated Aromatic Compounds | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea | Acetonitrile | An organocatalytic method applicable to various aromatic substrates. | organic-chemistry.org |

| Electron-Rich Arenes | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Not specified | Catalytic acid activates NIS for regioselective iodination. | organic-chemistry.org |

| Alkenes | Iodine (I₂) | (Diacetoxyiodo)benzene (DAIB) | Not specified | In situ generation of acetyl hypoiodite (B1233010) for iodo-cofunctionalization. | organic-chemistry.org |

Stereochemical Considerations and Control in Methylgermane Iodination

Stereochemistry addresses the three-dimensional arrangement of atoms in molecules. youtube.com In the specific case of the synthesis of this compound (CH₃GeI₃) from methylgermane (CH₃GeH₃), the starting material and the final product are achiral. The germanium atom in this compound is tetrahedral, but the three identical iodine substituents mean it is not a stereocenter.

However, understanding the stereochemical course of the reaction is crucial when considering the iodination of more complex, chiral organogermanes. The mechanism of substitution can influence the configuration of stereocenters. For instance, hydrogermylation of alkynes can proceed with distinct stereochemical outcomes; radical-initiated reactions often lead to trans-addition (Z-isomer), whereas palladium-catalyzed reactions can result in cis-addition. rsc.orgrsc.org This demonstrates that the choice of catalyst can control the stereochemistry of the product. rsc.org

When considering the stepwise iodination of a Ge-H bond, the trajectory of the incoming electrophile relative to the groups on the germanium atom is a key mechanistic feature. In analogous reactions, such as the iodination of alkenes to form iodohydrins, the reaction often proceeds with anti stereochemistry, where the iodine and the nucleophile add to opposite faces of the double bond. organic-chemistry.org While there is no stereocenter in this compound itself, the principles of stereochemical control are fundamental in organogermanium chemistry and would be critical if a chiral organogermane were the substrate. researchgate.net The development of automated synthesis platforms has further enhanced the ability to achieve high stereochemical control in the iterative formation of chemical bonds. researchgate.net

Purification and Isolation Techniques for Organogermanium Iodides

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, by-products, and solvents. Several standard and advanced techniques are applicable to the purification of organogermanium iodides. The choice of method depends on the physical properties of the compound, such as its volatility, solubility, and stability.

Commonly employed purification techniques for organometallic compounds include distillation, sublimation, and recrystallization. google.com Given that this compound has a measurable vapor pressure, fractional distillation under reduced pressure could be a viable method for separating it from less volatile impurities. vulcanchem.com Sublimation is suitable for solid compounds that can transition directly from the solid to the gas phase.

Chromatographic methods are also highly effective. Column chromatography using silica (B1680970) gel (SiO₂) is a standard technique for purifying organometallic compounds, where separation is based on differential adsorption of the components of the mixture. bb-c.fr The selection of an appropriate eluent system (a mixture of solvents) is critical for achieving good separation.

For compounds containing ionic impurities, such as iodide salts, extraction techniques are useful. This can involve partitioning the product between an organic solvent and water. google.com In some cases, countercurrent extraction or the use of ion-exchange resins may be necessary to completely remove salts. google.com Solvents used in synthesis and purification should be of high purity and often require deoxygenation prior to use to prevent unwanted side reactions. google.com

Table 2: Purification and Isolation Techniques for Organogermanium Iodides

| Technique | Principle of Separation | Applicability to this compound | Reference |

|---|---|---|---|

| Distillation | Difference in boiling points. | Applicable if the compound is a liquid and thermally stable. Often performed under vacuum. | google.com |

| Sublimation | Difference in vapor pressures for solid compounds. | Suitable for solid, volatile organogermanium compounds. | google.com |

| Recrystallization | Difference in solubility in a specific solvent at different temperatures. | A common method for purifying solid compounds from a suitable solvent. | google.comresearchgate.net |

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). | Widely used for separating complex mixtures. | bb-c.fr |

| Solvent Extraction | Differential solubility in two immiscible liquid phases. | Useful for removing ionic impurities (e.g., salts) by washing with water. | google.com |

| Ion-Exchange Resin | Removal of ionic impurities by exchanging them for other ions on a solid resin. | Effective for desalination of the final product. | google.com |

Iii. Advanced Spectroscopic and Structural Elucidation of Triiodo Methyl Germane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy serves as a fundamental method for determining the precise arrangement of atoms within a molecule. For triiodo(methyl)germane, analysis of ¹H, ¹³C, and potentially ⁷³Ge spectra would provide a complete picture of its structural framework. While the synthesis and vibrational spectra of this compound have been reported, detailed experimental NMR data are not as prevalent in the literature. However, the expected spectroscopic signatures can be thoroughly analyzed. cdnsciencepub.com

The ¹H NMR spectrum of this compound is predicted to be straightforward. Due to the molecule's C₃ᵥ symmetry, the three protons of the methyl group are chemically and magnetically equivalent. cdnsciencepub.com Consequently, the spectrum should feature a single, sharp resonance (a singlet), as there are no adjacent, non-equivalent protons to cause spin-spin coupling. The chemical shift of this singlet would be influenced by the electronegativity of the germanium atom and the three iodine atoms. Compared to tetramethylgermane, the strong deshielding effect of the three iodine atoms attached to the germanium would shift the proton resonance significantly downfield. For comparison, the proton chemical shift for iodomethane (B122720) (CH₃I) is approximately 2.16 ppm. chemicalbook.com The ¹H NMR for this compound would likely appear at a value greater than this due to the collective electron-withdrawing effect of the three iodine atoms transmitted through the germanium center.

The proton-decoupled ¹³C NMR spectrum of this compound is also expected to show a single peak, corresponding to the sole carbon atom of the methyl group. The chemical shift of this carbon is highly sensitive to its electronic environment. libretexts.orgpressbooks.pub The presence of the germanium atom and, particularly, the three highly polarizable iodine atoms (a phenomenon known as the "heavy-atom effect") would cause a pronounced upfield shift (to a lower ppm value) for the methyl carbon resonance compared to analogous chloro or bromo compounds. This effect is a well-documented trend in the ¹³C NMR spectroscopy of halogenated compounds. nih.gov For instance, acylgermanes exhibit characteristic carbonyl carbon shifts, demonstrating the sensitivity of ¹³C NMR to the atom directly bonded to the carbon. nih.gov

Direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy offers an unambiguous method for probing the local environment of the germanium atom. researchgate.net The ⁷³Ge isotope is the only NMR-active nucleus of germanium, but it presents significant experimental challenges. It has a low natural abundance (7.73%) and a large nuclear quadrupole moment, which can lead to very broad resonance signals for germanium atoms in asymmetric electronic environments, often rendering them undetectable. researchgate.netresearchgate.net

For this compound, which possesses C₃ᵥ symmetry, the germanium environment is relatively symmetric but not perfectly cubic (like in GeI₄). Therefore, a broad but potentially observable signal would be expected. The ⁷³Ge chemical shift would provide critical information about the shielding at the germanium nucleus, which is directly related to the nature of the four substituents (one methyl group and three iodine atoms). Studies on other organogermanium compounds have shown that ⁷³Ge chemical shifts are sensitive to the number and type of substituents, with progressive substitution leading to predictable shifts. researchgate.netresearchgate.net For example, in the methylgermane series (MeₙGeH₄₋ₙ), an upfield shift is observed as hydrogen is replaced by methyl groups. researchgate.net A systematic study including this compound would be invaluable for establishing trends in halogenated organogermanes.

The combined data from ¹H, ¹³C, and ⁷³Ge NMR would unequivocally confirm the molecular connectivity of CH₃-GeI₃.

¹H NMR: A singlet confirms that all three protons are equivalent and belong to an isolated methyl group.

¹³C NMR: A single resonance confirms the presence of one unique carbon environment (the methyl carbon). In a coupled spectrum, this signal would appear as a quartet due to coupling with the three attached protons (¹J_CH), providing direct evidence of the C-H bonds.

⁷³Ge NMR: A single (albeit broad) peak would confirm a single germanium environment.

Heteronuclear Coupling: The observation of coupling between carbon and germanium (¹J_CGe) or germanium and the methyl protons (³J_GeH) would provide definitive proof of the Ge-C bond. Similarly, coupling between ⁷³Ge and ¹²⁷I (¹J_GeI) could, in principle, be observed, though it would be complicated by the quadrupolar nature of both nuclei. researchgate.net

Together, this set of NMR data would leave no ambiguity about the structure being a germanium atom bonded tetrahedrally to one methyl group and three iodine atoms.

Vibrational Spectroscopic Characterization (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of a molecule. A full normal coordinate analysis of this compound, based on a modified valence force field, has been performed, allowing for the confident assignment of its fundamental vibrational frequencies. cdnsciencepub.com

Assuming C₃ᵥ symmetry, this compound has 12 fundamental vibrational modes distributed among the symmetry species as 4A₁ + 4E. All modes are active in both Infrared and Raman spectroscopy. The experimentally observed frequencies and their assignments are detailed below. cdnsciencepub.comcdnsciencepub.com

| Frequency (cm⁻¹) | Symmetry Species | Assignment (Approximate Type of Mode) | Spectroscopy |

| 2998 | E | ν(asym) CH₃ | IR, Raman |

| 2920 | A₁ | ν(sym) CH₃ | IR, Raman |

| 1402 | E | δ(asym) CH₃ | IR, Raman |

| 1265 | A₁ | δ(sym) CH₃ | IR, Raman |

| 825 | E | ρ CH₃ | IR, Raman |

| 600 | A₁ | ν Ge-C | IR, Raman |

| 266 | A₁ | ν(sym) GeI₃ | IR, Raman |

| 255 | E | ν(asym) GeI₃ | IR, Raman |

| 100 | E | δ(asym) GeI₃ | Raman |

| 85 | A₁ | δ(sym) GeI₃ | Raman |

| 70 | E | ρ GeI₃ | Raman |

Table created based on data from The Canadian Journal of Chemistry. cdnsciencepub.comcdnsciencepub.com

The assignments distinguish between stretching (ν), deformation or bending (δ), and rocking (ρ) modes for both the methyl (CH₃) group and the triiodo-germyl (GeI₃) fragment.

The vibrational frequencies are directly related to the bond strengths and masses of the atoms involved, as described by their force constants. Normal coordinate analysis allows for the calculation of these force constants, providing quantitative insight into the bonding characteristics. cdnsciencepub.com

The Ge-C stretching frequency (ν Ge-C) , observed around 600 cm⁻¹, is a direct indicator of the strength of the germanium-carbon bond. cdnsciencepub.com The value of its force constant reflects the covalent character and stability of this bond. Studies comparing series of halogeno(methyl)germanes show how this frequency shifts with different halogen substituents, revealing the inductive effects transmitted through the germanium atom. cdnsciencepub.com

The Ge-I stretching frequencies are found at much lower wavenumbers (266 cm⁻¹ and 255 cm⁻¹) due to the high mass of the iodine atoms. cdnsciencepub.com The splitting into symmetric (A₁) and asymmetric (E) modes is characteristic of the C₃ᵥ symmetry. The force constant for the Ge-I bond is significantly lower than that for the Ge-C bond, reflecting a weaker, more polarizable bond. The interaction force constants, such as those between Ge-I stretching and GeI₃ deformation, also provide information on the intramolecular dynamics and the electronic structure of the GeI₃ fragment. cdnsciencepub.comjournals.co.za The strong interaction observed between the symmetric CH₃ deformation and the Ge-C stretching modes in the potential energy distribution suggests a degree of mechanical or electronic coupling between these motions. cdnsciencepub.com

Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The exact mass of this compound can be calculated by summing the masses of its constituent isotopes. By comparing the experimentally measured mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.

For this compound, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), germanium (⁷⁴Ge), and iodine (¹²⁷I).

Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Formula | CH₃GeI₃ |

| Calculated Exact Mass | 469.6384 u |

| Observed m/z | 469.6379 |

| Mass Accuracy (ppm) | -1.1 |

Note: This data is illustrative to demonstrate the principles of HRMS.

The small difference between the calculated and observed mass, typically measured in parts per million (ppm), provides strong evidence for the assigned elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.orgkhanacademy.org In a typical experiment, the molecular ion of this compound ([CH₃GeI₃]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govnih.gov The analysis of these fragments provides valuable information about the molecule's structure and bond strengths.

The fragmentation of this compound is expected to proceed through the cleavage of the weakest bonds. The Ge-I and Ge-C bonds are the most likely candidates for initial fragmentation. Common fragmentation pathways could include the loss of iodine atoms or the methyl group.

Plausible Fragmentation Pathways of this compound in Tandem MS

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| [CH₃GeI₃]⁺ | Loss of an iodine radical | [CH₃GeI₂]⁺ | I |

| [CH₃GeI₃]⁺ | Loss of a methyl radical | [GeI₃]⁺ | CH₃ |

| [CH₃GeI₂]⁺ | Loss of an iodine radical | [CH₃GeI]⁺ | I |

| [CH₃GeI]⁺ | Loss of an iodine radical | [CH₃Ge]⁺ | I |

Note: This table presents hypothetical fragmentation pathways based on known chemical principles.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the identity of this compound.

X-ray Crystallographic Analysis of this compound and its Adducts

The packing of molecules in the crystal lattice is governed by intermolecular forces and steric effects. Analysis of the crystal structure would show how individual this compound molecules are arranged relative to one another, defining the unit cell of the crystal.

The study of intermolecular interactions is crucial for understanding the physical properties of a crystalline material. In the case of this compound, halogen bonding is expected to be a significant intermolecular interaction. researchgate.netrsc.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.netrsc.orgnih.gov In the crystal lattice of this compound, the iodine atoms could interact with electron-rich regions of neighboring molecules, influencing the crystal packing.

Other potential intermolecular interactions include dipole-dipole interactions, arising from the polar nature of the Ge-I and Ge-C bonds, and van der Waals forces. A detailed crystallographic analysis would allow for the identification and characterization of these interactions, providing a complete picture of the supramolecular assembly.

Photoelectron Spectroscopy and Electronic Structure Investigations

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of electrons in a molecule, providing direct insight into its electronic structure. wikipedia.orglibretexts.orgkhanacademy.org By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. The difference between the photon energy and the kinetic energy of the ejected electron corresponds to its binding energy.

The photoelectron spectrum of this compound would exhibit a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The positions and intensities of these bands provide information about the energies and characters of the molecular orbitals. Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with PES to assign the observed bands to specific molecular orbitals. mdpi.comnih.govwikipedia.org

Hypothetical Ionization Energies for this compound from Photoelectron Spectroscopy

| Molecular Orbital | Character | Predicted Ionization Energy (eV) |

|---|---|---|

| HOMO | I (lone pair) | 9.5 |

| HOMO-1 | Ge-I (bonding) | 10.8 |

| HOMO-2 | Ge-C (bonding) | 11.5 |

Note: This table presents hypothetical data to illustrate the expected electronic structure.

The highest occupied molecular orbital (HOMO) is expected to be largely composed of iodine lone pair character, while deeper-lying orbitals would correspond to the Ge-I and Ge-C bonding electrons. Analysis of the vibrational fine structure within the PES bands can also provide information about the bonding character of the ionized orbitals.

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature, specific experimental data from X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for the chemical compound this compound (CH₃GeI₃) could not be located. As a result, a detailed analysis of its elemental oxidation states and valence electronic structure, as requested, cannot be provided at this time.

This compound belongs to the family of organogermanium halides, which are compounds containing a direct bond between a carbon and a germanium atom, and one or more halogen atoms. While spectroscopic techniques such as Infrared (IR) and Raman spectroscopy have been used to characterize the vibrational properties of this compound, and its crystal structure has been reported, its electronic structure does not appear to have been extensively studied or reported using XPS and UPS.

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS spectrum is obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique would be crucial for determining the precise binding energies of the core electrons of germanium, carbon, and iodine in this compound, which in turn would reveal their respective oxidation states.

The absence of published XPS and UPS data for this compound limits a thorough, data-driven discussion of its electronic properties. While theoretical calculations could provide estimates of these properties, the requested article was to be based on detailed research findings, which are not currently available in the public domain for these specific spectroscopic methods.

Further experimental investigation using XPS and UPS would be necessary to elucidate the elemental oxidation states and the valence electronic structure of this compound. Such studies would contribute to a more complete understanding of the chemical bonding and electronic behavior of this and related organogermanium compounds.

Iv. Reaction Chemistry and Mechanistic Pathways of Triiodo Methyl Germane

Nucleophilic Substitution Reactions at the Germanium Center

The germanium-iodine bonds in triiodo(methyl)germane are susceptible to cleavage by nucleophiles, facilitating a range of substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups at the germanium center.

This compound readily undergoes ligand exchange reactions with a variety of heteroatom nucleophiles. These reactions proceed via the displacement of one or more iodide ligands. For instance, the reaction with other halides can lead to the formation of mixed methylgermanium (B72786) halides. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of organogermanium halides suggests that reactions with alkoxides (RO⁻), thiolates (RS⁻), and amides (R₂N⁻) would lead to the corresponding alkoxy-, thiolate-, and amino-substituted methylgermanes. The general principle of these substitutions is well-established for analogous organogermanium halides. thieme-connect.de

A representative, though general, reaction is the substitution of a halide on a germanium center by a more negatively charged halogen, a common route for preparing fluorides and chlorides from bromides or iodides. thieme-connect.de

The cleavage of the germanium-iodine (Ge-I) bond by carbon-based nucleophiles is a fundamental strategy for the synthesis of more complex organogermanium compounds with additional carbon-germanium bonds. Organolithium reagents and Grignard reagents are commonly employed for the alkylation of germanium halides, a principle that extends to this compound. wikipedia.org

For example, the reaction of this compound with three equivalents of an organolithium or Grignard reagent would be expected to yield a fully substituted tetraorganogermane, as illustrated by the general synthesis of GeR₄₋ₙXₙ compounds. wikipedia.org

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Equation |

|---|---|---|

| R'Li | Alkylated Germanes | CH₃GeI₃ + 3 R'Li → CH₃GeR'₃ + 3 LiI |

| R'MgBr | Alkylated Germanes | CH₃GeI₃ + 3 R'MgBr → CH₃GeR'₃ + 3 MgBrI |

| R'OH/Base | Alkoxygermanes | CH₃GeI₃ + 3 R'OH + 3 Base → CH₃Ge(OR')₃ + 3 Base·HI |

Electrophilic Reactivity and Functionalization of this compound

While the primary reactivity of the germanium center in this compound is as an electrophile, the compound itself can exhibit electrophilic characteristics due to the electron-withdrawing nature of the three iodine atoms. This can influence reactions at the methyl group, although such reactivity is less common compared to nucleophilic attack at the germanium. More broadly, the electrophilic nature of the germanium atom is central to its reactions with Lewis bases, as discussed in the coordination chemistry section.

Redox Chemistry and Electron Transfer Processes Involving Germanium-Iodine Bonds

The germanium-iodine bonds in this compound can participate in redox reactions. Germanium, in its +4 oxidation state in this compound, can be reduced. For instance, the reduction of organogermanium halides with reducing agents can lead to the formation of digermanes, compounds containing Ge-Ge bonds. An analogous reaction is the Wurtz coupling of triphenylgermanium bromide with sodium to form hexaphenyldigermane. wikipedia.org

Furthermore, the iodine atoms can be involved in electron transfer processes. While specific studies on the electrochemical behavior of this compound are not detailed, the general chemistry of organohalides suggests that the Ge-I bonds could be susceptible to reductive cleavage.

Coordination Chemistry and Adduct Formation of this compound

The electrophilic germanium center in this compound readily interacts with Lewis bases to form coordination complexes or adducts. This aspect of its chemistry is driven by the electron-deficient nature of the germanium atom, which is enhanced by the three electronegative iodine substituents.

This compound is expected to form adducts with a variety of Lewis bases, including amines, ethers, and phosphines. The interaction involves the donation of a lone pair of electrons from the Lewis base to the germanium center, forming a coordinate covalent bond. This type of interaction is well-documented for other halogermanes and related main group element halides. acs.orgrsc.org The formation of these adducts can significantly alter the reactivity of the this compound molecule.

For example, the dissolution of iodine in polar, Lewis basic solvents like alcohols and amines results in the formation of charge-transfer adducts, indicated by a color change. wikipedia.org A similar principle applies to the interaction of this compound with Lewis bases. Studies on related systems, such as the adducts of diiodine with N-heterocyclic chalcogenamides, demonstrate the formation of stable Lewis acid-base complexes. rsc.org The interaction of this compound with Lewis bases can be investigated using spectroscopic techniques like NMR to probe the changes in the electronic environment of the methyl group and the Lewis base upon coordination.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylgermanium bromide |

Exploration of Halogen Bonding Interactions Involving Germanium-Bound Iodine

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. In this compound, the iodine atoms are potential halogen bond donors. The strength of this interaction is dependent on the electron-withdrawing capacity of the group attached to the halogen, which in this case is the methylgermyl group.

While specific crystallographic or solution-phase studies detailing the halogen bonding of this compound are not widely available in the current literature, the principles of halogen bonding allow for a theoretical exploration. The presence of three iodine atoms on the germanium center suggests the potential for forming multiple halogen bonds, which could lead to the formation of supramolecular assemblies. The strength of these bonds is anticipated to be significant due to the high polarizability of iodine. nih.govfurman.edu

The geometry of the halogen bond is typically linear, with the R-I···Y angle approaching 180°, where R is the methylgermyl group and Y is the halogen bond acceptor (a Lewis base). The interaction strength generally follows the trend I > Br > Cl > F, making the iodine atoms in this compound strong candidates for such interactions. nih.gov

Table 1: Representative Halogen Bond Parameters for Organoiodine Compounds

| Halogen Bond Donor (R-I) | Halogen Bond Acceptor (Y) | I···Y Distance (Å) | R-I···Y Angle (°) |

| Csp³-I | N-heterocycle | ~2.8 - 3.2 | ~170 - 180 |

| Csp²-I | Carbonyl Oxygen | ~2.9 - 3.3 | ~160 - 175 |

| Csp-I | Halide Anion | ~3.0 - 3.5 | ~175 - 180 |

Note: This table presents typical data for organoiodine compounds to illustrate the general characteristics of halogen bonds. Specific experimental data for this compound is not available in the reviewed literature.

Thermolytic and Photolytic Decomposition Pathways of this compound

The decomposition of this compound can be induced by heat (thermolysis) or light (photolysis), leading to the cleavage of its chemical bonds. The relative weakness of the Ge-I and C-Ge bonds compared to C-C or C-H bonds suggests that these are the most likely sites for fragmentation.

Thermolytic Decomposition:

Upon heating, this compound is expected to undergo decomposition. While specific studies on the thermolysis of this compound are scarce, the thermochemistry of related organogermanium compounds has been reviewed. rsc.org The likely initial step is the homolytic cleavage of the weakest bond. The Ge-I bond dissociation energy is generally lower than that of the C-Ge bond, suggesting that the initial fragmentation would likely involve the loss of an iodine radical.

A plausible, though unconfirmed, pathway for the thermolytic decomposition of this compound could involve the following steps:

Initiation: Homolytic cleavage of a Ge-I bond to form a methyl(diiodo)germyl radical and an iodine radical. CH₃GeI₃ → •Ge(I₂)CH₃ + •I

Propagation: The generated radicals can participate in various subsequent reactions, such as hydrogen abstraction from other molecules or further fragmentation.

Termination: Combination of radicals to form stable products.

Photolytic Decomposition:

Organoiodine compounds are known to be sensitive to ultraviolet (UV) light, and the C-I bond is readily cleaved upon photolysis. rsc.orgrsc.orgresearchgate.netepa.govwhiterose.ac.uk By analogy, the Ge-I bonds in this compound are expected to be photolabile. The absorption of a photon with sufficient energy can promote an electron to an antibonding orbital, leading to bond dissociation.

The photolytic decomposition of this compound would likely proceed via a radical mechanism similar to thermolysis, with the initial step being the cleavage of a Ge-I bond. The energy required for this process would depend on the wavelength of the incident light.

Table 2: Plausible Decomposition Products of this compound

| Decomposition Method | Potential Primary Products | Potential Secondary Products |

| Thermolysis | •Ge(I₂)CH₃, •I | GeI₂, CH₃I, I₂, polygermanes |

| Photolysis | •Ge(I₂)CH₃, •I | GeI₂, CH₃I, I₂, polygermanes |

Note: This table is based on general principles of organometallic decomposition and analogies with related compounds. Specific experimental verification for this compound is lacking in the reviewed literature.

Reactivity as an Intermediate in Cross-Coupling Reactions

Organogermanium compounds have been explored as coupling partners in various transition metal-catalyzed cross-coupling reactions. wikipedia.orgacs.org While less common than their organoboron and organotin counterparts, they offer a unique reactivity profile. This compound, with its reactive Ge-I bonds, could potentially serve as a precursor to more stable organogermanium reagents or participate directly in certain coupling protocols.

The first example of using organogermanium trichlorides in palladium-catalyzed cross-coupling reactions was reported, though issues with stability and reactivity were noted. wikipedia.org More recent advancements have focused on the use of more robust organogermanes, such as trialkylarylgermanes. acs.org

This compound could theoretically be utilized in cross-coupling reactions in a few ways:

As a precursor: The Ge-I bonds can be substituted with more stable organic groups via reaction with organolithium or Grignard reagents to generate a tetraorganogermane, which can then be used in standard cross-coupling protocols. wikipedia.org

Direct coupling: While challenging, direct coupling of the methyl group might be achievable under specific catalytic conditions designed to activate the C-Ge bond. However, the presence of the highly reactive Ge-I bonds would likely complicate such a transformation.

The use of palladium catalysts is common for cross-coupling reactions involving organogermanium compounds. d-nb.infothieme.de The choice of ligands and reaction conditions is crucial for achieving efficient and selective coupling.

Table 3: Representative Catalyst Systems for Cross-Coupling of Organogermanium Compounds

| Catalyst Precursor | Ligand | Base | Coupling Partner |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Aryl halide |

| [PdCl(allyl)]₂ | SPhos | K₃PO₄ | Aryl triflate |

| Pd₂(dba)₃ | XPhos | CsF | Heteroaryl halide |

Note: This table lists catalyst systems that have been successfully employed for the cross-coupling of various organogermanium compounds. Their applicability to this compound would require experimental validation.

V. Computational Chemistry and Theoretical Frameworks for Triiodo Methyl Germane

Quantum Chemical Investigations of Electronic Structure and Bonding

A foundational aspect of understanding any chemical compound is the detailed analysis of its electronic structure and the nature of its chemical bonds. For triiodo(methyl)germane, such studies would provide invaluable insights into its stability, reactivity, and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgnih.govmdpi.com A DFT approach would be the logical starting point for the theoretical study of this compound. The initial step would involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would provide key structural parameters such as bond lengths and bond angles.

Following optimization, energetic calculations could be performed to determine properties like the molecule's total energy, enthalpy of formation, and strain energy. These calculations are crucial for understanding the thermodynamic stability of the compound.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value |

| Ge-C Bond Length (Å) | Data not available |

| Ge-I Bond Length (Å) | Data not available |

| C-H Bond Length (Å) | Data not available |

| ∠ I-Ge-I Bond Angle (°) | Data not available |

| ∠ C-Ge-I Bond Angle (°) | Data not available |

Note: This table is illustrative and awaits population with data from future computational studies.

A deeper understanding of the bonding in this compound can be achieved through the analysis of its molecular orbitals. This would involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in determining the molecule's reactivity towards electrophiles and nucleophiles.

Analysis of the charge distribution, for instance through a Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, providing insight into the polarity of the Ge-C and Ge-I bonds. Furthermore, the calculation of bond dissociation energies (BDEs) for the Ge-C and Ge-I bonds would quantify their relative strengths and predict which bond is more likely to break during a chemical reaction.

Prediction of Spectroscopic Parameters through Computational Models

Computational models offer a powerful tool for predicting and interpreting spectroscopic data, which can be instrumental in the characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H, ¹³C, and even ⁷³Ge NMR chemical shifts for this compound. These theoretical values, when compared with experimental data (should it become available), can confirm the molecular structure and provide a more detailed understanding of the electronic environment around each nucleus. Similarly, spin-spin coupling constants (J-couplings) between different nuclei could be calculated to further refine the structural assignment.

Table 2: Hypothetical Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH₃) | Data not available |

| ¹³C (CH₃) | Data not available |

| ⁷³Ge | Data not available |

Note: This table is illustrative and awaits population with data from future computational studies.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While experimental vibrational spectra for the iodo(methyl)germanes, including this compound, have been recorded, a full normal coordinate analysis based on modern computational methods is lacking. researchgate.net

Theoretical calculations can simulate the vibrational spectrum by determining the frequencies and intensities of the various vibrational modes. Comparing a simulated spectrum with the existing experimental data would allow for a definitive assignment of the observed spectral bands to specific molecular motions, such as Ge-C stretching, Ge-I stretching, and methyl group deformations.

Reaction Mechanism Modeling and Energy Landscape Mapping

Understanding the reactivity of this compound requires the exploration of its potential reaction pathways. Computational modeling can be used to map out the energy landscape of reactions involving this compound. This involves locating transition states, which are the energy maxima along a reaction coordinate, and calculating the activation energies for different reaction steps.

For instance, the mechanism of hydrolysis or reactions with other nucleophiles could be investigated. Such studies would provide a detailed, step-by-step picture of how these reactions occur and what factors control their rates and outcomes. This knowledge is fundamental for controlling the chemical transformations of this compound and for designing new synthetic applications.

Characterization of Transition States and Reaction Pathways for Key Transformations

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of intermediates, transition states, and reaction pathways. For organogermanium compounds like this compound, key transformations include substitution reactions, redistribution reactions, and thermal decomposition.

Theoretical investigations into the decomposition of germane (B1219785) (GeH₄) and its derivatives have utilized methods such as Density Functional Theory (DFT), often with functionals like B3LYP, and high-level ab initio calculations like the coupled-cluster method CCSD(T) to achieve high accuracy in energetic predictions. researchgate.net These studies determine the structures of reactants and transition states, from which reaction barriers (activation energies) and reaction enthalpies can be calculated. researchgate.net For instance, the pyrolysis of germanes is understood to proceed through intermediates like germylenes (GeH₂), and the kinetic parameters for these processes can be determined using theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with computationally derived potential energy surfaces. researchgate.net

A common reaction for methyltrihalogermanes is nucleophilic substitution at the germanium center. For example, the reaction of methyltri-iodogermane with Grignard reagents like benzylmagnesium bromide is a key transformation for forming new Ge-C bonds. core.ac.uk Computational modeling of such a reaction would involve locating the transition state for the substitution process. The mechanism could be associative, involving a pentacoordinate germanium intermediate or transition state, or dissociative. Theoretical calculations can distinguish between these pathways by comparing their activation barriers.

Another significant pathway is the halogen redistribution reaction, which is common among organohalogermanes. Computational studies can model the exchange of methyl groups and iodine atoms between two molecules of this compound or with other organogermanes. These calculations would likely identify bridged transition state structures involving halogen atoms.

The general approach for characterizing these pathways is as follows:

Geometry Optimization: The structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants and products are true minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate.

Energy Profile: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to refine the energy profile of the reaction, providing accurate activation energies and reaction enthalpies.

While specific computational studies exclusively on this compound's reaction pathways are not abundant in the literature, the well-established methodologies applied to analogous silanes and germanes provide a clear framework for how such investigations would be conducted. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Conformation

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvent interactions, and transport properties. nih.govnih.gov While experimental data on the condensed-phase dynamics of this compound is scarce, MD simulations can bridge this gap by modeling its behavior in various environments.

An MD simulation of this compound would involve the following steps:

Force Field Parameterization: A classical force field, such as CHARMM, AMBER, or OPLS, would be used to describe the interatomic interactions. mdrepo.orgmdpi.com Since standard force fields may not have parameters for organogermanium compounds, specific parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) involving the germanium atom would need to be developed. This is often done by fitting to quantum mechanical data (e.g., potential energy surfaces) and experimental data where available.

System Setup: A simulation box would be created containing one or more molecules of this compound and, typically, a solvent (e.g., a non-polar solvent like hexane (B92381) or a polar aprotic solvent like acetone) to mimic solution-phase conditions. Periodic boundary conditions are applied to simulate a bulk system. mdrepo.org

Simulation Protocol: The system is first energy-minimized to remove unfavorable contacts. This is followed by an equilibration phase, where the temperature and pressure are brought to the desired values and the system is allowed to relax. Finally, a production run is performed, during which the trajectory data (atomic positions and velocities over time) is collected for analysis. mdrepo.org

Analysis of the MD trajectory can reveal:

Conformational Preferences: Although this compound is a relatively rigid molecule, MD simulations can explore the rotational dynamics of the methyl group.

Solvation Structure: The radial distribution functions between atoms of the solute and solvent can be calculated to understand the structure of the solvent shell around the this compound molecule.

Dynamic Properties: Time correlation functions can be used to calculate properties like the diffusion coefficient and rotational correlation times, which describe how the molecule moves and tumbles in solution.

Below is an example of a hypothetical setup for an MD simulation of this compound.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER, or similar |

| Force Field | Custom parameterized force field based on a general force field like GAFF or CGenFF |

| System Composition | 1 this compound molecule, ~1000 hexane molecules |

| Ensemble | Isothermal-isobaric (NPT) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Integration Timestep | 2 fs |

| Production Run Length | 100 ns |

| Non-bonded Cutoff | 1.2 nm |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Structure-Reactivity Relationships Derived from Computational Studies

Computational studies are instrumental in establishing relationships between the molecular structure of a compound and its chemical reactivity. For this compound, key structural features influencing its reactivity include bond lengths, bond angles, and the electronic distribution.

Vapor phase electron diffraction studies on series of methylhalogermanes (MeₙGeX₄₋ₙ where X = F, Cl, Br) have provided valuable experimental data on their geometries. cdnsciencepub.com These studies show clear trends that can be rationalized through computational models. A key finding is that the Ge-C bond length is more sensitive to the number of halogen substituents than to their specific type (F, Cl, or Br). cdnsciencepub.com For example, the Ge-C bond shortens as more halogens are added to the germanium atom. This can be attributed to the increasing inductive effect of the electronegative halogens, which withdraws electron density from the germanium atom and strengthens the Ge-C bond.

Computational studies can quantify these effects by calculating atomic charges, bond orders, and molecular orbital energies. For this compound, the three highly polarizable iodine atoms significantly influence the electrophilicity of the central germanium atom, making it susceptible to nucleophilic attack.

Furthermore, the iodine atoms in this compound can participate in halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.orgresearchgate.net Computational studies can model these interactions, for example, between the iodine atoms of this compound and a Lewis base like a solvent molecule or another reactant. The strength of these halogen bonds, which can be calculated using high-level quantum chemistry methods, plays a crucial role in supramolecular assembly in the solid state and can influence reaction mechanisms in solution by stabilizing transition states. mdpi.com

| Compound | Ge-C Bond Length (Å) | Ge-X Bond Length (Å) | ∠C-Ge-X (°) | Reactivity Implication |

|---|---|---|---|---|

| Me₃GeCl | 1.933 | 2.171 | 108.4 | Lower electrophilicity at Ge center |

| Me₂GeCl₂ | 1.924 | 2.148 | 107.0 | Increased electrophilicity |

| MeGeCl₃ | 1.893 | 2.132 | 112.5 | High electrophilicity, prone to nucleophilic attack |

| MeGeI₃ (Estimated) | ~1.89 | ~2.5 (Ge-I) | ~112 | High electrophilicity; I atoms are good leaving groups and strong halogen bond donors |

Data for chloro derivatives from reference cdnsciencepub.com. Values for iodo derivative are estimated based on trends.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Organogermanium Chemistry

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov In organogermanium chemistry, QSAR has been applied to predict the biological activities and toxicities of various compounds. encyclopedia.pubnih.gov

The general workflow of a QSAR study involves:

Data Collection: A dataset of compounds with known activities (e.g., toxicity, antitumor activity) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated based on its structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., dipole moment, orbital energies), and 3D descriptors.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that links a subset of the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using external validation sets or cross-validation techniques.

While no specific QSAR models for the chemical reactivity of this compound are documented, studies on other organogermanium compounds demonstrate the utility of this approach. For example, QSAR models have been developed to predict the toxicity of organometallic compounds, including germanium derivatives, towards rats (pLD₅₀). nih.gov These models use optimal descriptors calculated from molecular structures to provide robust predictions. nih.gov Other studies have used QSAR to predict the antitumor and other biological activities of germanium-containing steroid derivatives. encyclopedia.pubnih.gov

A related concept is the Quantitative Structure-Use Relationship (QSUR), which predicts the likely functional use of a chemical based on its structure. For instance, a QSUR model for triiodo(4-methylphenyl)germane, a compound structurally similar to this compound, predicted its potential functional uses based on a library of known chemicals. epa.gov

| Harmonized Functional Use | Predicted Probability |

|---|---|

| antimicrobial | 0.670 |

| catalyst | 0.502 |

| photoinitiator | 0.453 |

| fragrance | 0.366 |

| crosslinker | 0.349 |

| colorant | 0.343 |

| antioxidant | 0.280 |

Data from reference epa.gov.

These examples highlight the potential of QSAR/QSPR/QSUR methodologies to be applied to this compound to predict its properties, reactivity, and potential applications, thereby guiding experimental efforts in a more efficient manner.

Vi. Research Applications and Future Directions in Organogermanium Chemistry Featuring Triiodo Methyl Germane

Triiodo(methyl)germane as a Versatile Building Block in Complex Organometallic Synthesis

This compound serves as a reactive precursor for the construction of more complex organogermanium structures. The presence of three iodine atoms, which are good leaving groups, allows for sequential substitution reactions, making it a valuable building block for creating polymers, oligomers, and intricate three-dimensional structures like heterocycles and cage compounds.

The synthesis of organogermanium polymers and oligomers is an area of growing interest due to their unique electronic and photophysical properties. While specific examples detailing the use of this compound in polymerization reactions are not extensively documented, the general reactivity of organogermanium halides suggests its potential in this field. For instance, Wurtz-type coupling reactions of di- and tri-halogermanes are known to produce polygermanes. Analogously, this compound could potentially undergo similar coupling reactions to form branched or cross-linked germanium-containing polymers. The methyl group would remain as a pendant group, influencing the solubility and conformational properties of the resulting polymer.

Further research into the controlled polymerization of this compound could lead to the development of novel materials with tailored properties for applications in areas such as semiconductor technology and optoelectronics.

Germanium-containing heterocycles and cage compounds are intriguing molecules with potential applications in catalysis, materials science, and medicine. The trifunctionality of this compound makes it an ideal candidate for the synthesis of such complex architectures. Reaction with di-nucleophiles could lead to the formation of various germanium-containing rings.

While direct synthesis of germanium-phosphorus cage compounds from this compound has not been specifically reported, the synthesis of such cages has been achieved using other germanium(II) halides. rwth-aachen.de This suggests that with appropriate reaction conditions and reducing agents, this compound could be a viable precursor for novel cage structures. The synthesis of these complex molecules often involves intricate reaction pathways and requires careful control of stoichiometry and reaction conditions.

Precursor Design for Advanced Materials Science Research

The development of new precursor molecules is crucial for advancing materials science, particularly in the fabrication of thin films for electronic and optoelectronic devices. Organogermanium compounds are being explored as less hazardous alternatives to germane (B1219785) gas (GeH₄) for these applications.

However, the properties of this compound, such as its volatility and the reactivity of the Ge-I bonds, could make it a candidate for low-temperature deposition processes. The iodine ligands might be readily cleaved during the deposition process, potentially leading to the formation of pure germanium or germanium-containing alloy films. Further research is needed to evaluate its suitability as a CVD or MOVPE precursor and to understand the decomposition pathways and their impact on film quality.

Catalytic Roles of Germanium-Iodine Species in Organic Transformations

The catalytic activity of organometallic compounds is a cornerstone of modern organic synthesis. While palladium-catalyzed cross-coupling reactions involving organogermanes have been reported, the specific catalytic role of germanium-iodine species derived from this compound is an underexplored area. wikipedia.org

The Lewis acidity of the germanium center and the potential for oxidative addition/reductive elimination cycles involving the Ge-I bonds suggest that germanium-iodine species could exhibit catalytic activity in various organic transformations. For example, they could potentially act as Lewis acid catalysts or participate in radical reactions. rsc.org However, dedicated studies are required to uncover and develop the catalytic potential of this compound and related compounds.

Interdisciplinary Research Interfaces of this compound Chemistry

The unique properties of organogermanium compounds create opportunities for interdisciplinary research. For instance, the biological activity of certain organogermanium compounds has been investigated, opening avenues for medicinal chemistry applications. nih.gov While no specific interdisciplinary studies on this compound have been identified, its reactivity suggests potential for creating novel molecules with interesting biological or material properties.

Collaborations between inorganic chemists, materials scientists, and biologists could lead to the discovery of new applications for this compound and its derivatives, for example, in the development of new therapeutic agents or advanced functional materials.

Potential in Organometallic Catalysis Development

While the field of germanium-based Lewis acid catalysis has been described as "almost non-existent" in the past, recent developments have highlighted the potential of organogermanium compounds in this domain. Organogermanium(IV) halides, including compounds structurally similar to this compound, are gaining attention as potential Lewis acid catalysts. The high Lewis acidity of certain germanium complexes, such as bis(catecholato)germanes, has been demonstrated, showcasing their ability to catalyze various organic transformations. uwo.ca These transformations include hydrosilylation of aldehydes, hydroboration of alkynes, and Friedel-Crafts alkylation. uwo.ca

This compound, with its electron-deficient germanium center further activated by three electron-withdrawing iodine atoms, is a strong candidate for exploration as a Lewis acid catalyst. The germanium atom in CH₃GeI₃ is expected to be highly electrophilic, making it capable of activating organic substrates. Potential catalytic applications could include:

Activation of Carbonyl Compounds: Similar to other Lewis acids, this compound could be investigated for its ability to coordinate to carbonyl oxygens, thereby activating them towards nucleophilic attack in reactions such as aldol additions and cyanosilylations.

Friedel-Crafts Reactions: Its potential as a catalyst in Friedel-Crafts alkylations and acylations could be explored, leveraging its Lewis acidity to generate carbocationic intermediates.

Polymerization Reactions: The ability of some germanium compounds to act as catalysts in polymerization reactions suggests a potential avenue for this compound. For instance, germanium-based catalysts have been developed for the production of polylactide (PLA), a biodegradable plastic.

Furthermore, this compound can serve as a precursor for the synthesis of more complex organogermanium catalysts. The methyl and iodo groups offer sites for further functionalization, allowing for the design of tailored catalyst structures with specific steric and electronic properties.

Fundamental Studies on Germanium's Role in Chemical Bonding and Reactivity

This compound provides a valuable model system for fundamental studies into the nature of chemical bonds involving germanium and the reactivity of organogermanium species.

Bonding and Structural Analysis: The vibrational spectra (infrared and Raman) of this compound have been studied, providing insights into its molecular structure and the nature of the Ge-C and Ge-I bonds. Such spectroscopic data, in conjunction with computational chemistry, can be used to probe the electronic effects of the iodine atoms on the germanium center and the methyl group. csic.es Computational studies on related germanium halide systems have been used to understand their structural, cohesive, and electronic properties. researchgate.net Theoretical studies can also elucidate the bond dissociation energies of the Ge-C and Ge-I bonds in this compound, which is crucial for understanding its thermal stability and reactivity patterns.

Reactivity Studies: The reactivity of this compound is largely dictated by the polarized Ge-I bonds and the Ge-C bond.

Precursor to Germylenes: Organogermanium trihalides can be precursors to germylenes, which are carbene analogues with a germanium(II) center. wikipedia.org These highly reactive species are of fundamental interest and have applications in synthesis. The reduction of this compound could potentially yield methylgermylene (CH₃GeH), a transient species whose reactivity could be trapped and studied.

Nucleophilic Substitution: The iodine atoms in this compound are susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of methylgermanium (B72786) derivatives. Studying the kinetics and mechanisms of these substitution reactions can provide valuable data on the reactivity of the Ge-I bond.

Ge-C Bond Cleavage: While Ge-C bonds are generally stable, their cleavage can occur under certain conditions. researchgate.net Investigating the conditions under which the Ge-C bond in this compound can be cleaved is important for understanding the stability of organogermanium compounds and for developing synthetic methodologies that involve the transfer of the methyl group.

| Property Studied | Experimental Technique | Computational Method | Information Gained |

| Molecular Structure | Infrared & Raman Spectroscopy | Density Functional Theory (DFT) | Bond lengths, bond angles, vibrational frequencies |

| Bond Strength | - | Bond Dissociation Energy (BDE) Calculations | Stability of Ge-C and Ge-I bonds |

| Reactivity | Reaction with nucleophiles/reducing agents | Transition State Theory | Reaction mechanisms, kinetic parameters |

Emerging Trends and Challenges in Alkyliodogermane Research

The field of alkyliodogermane chemistry, including compounds like this compound, is poised for significant advancements, driven by new synthetic methods and a growing interest in the unique properties of organogermanium compounds.

Emerging Trends:

Catalyst Development: A key trend is the development of novel organogermanium catalysts. The focus is on designing well-defined, highly active, and selective catalysts for a range of organic transformations. This includes exploring the potential of germanium-based Lewis acids and frustrated Lewis pairs.

Materials Science Applications: Functionalized alkylgermanes are being investigated for their potential in materials science. The incorporation of germanium into polymers and nanomaterials can impart unique electronic and optical properties.

Late-Stage Functionalization: There is growing interest in the use of organogermanium reagents for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. The unique reactivity of organogermanes can offer advantages over other organometallic reagents in certain synthetic contexts.

Challenges:

Cost and Availability: A significant challenge in organogermanium chemistry is the relatively high cost and lower abundance of germanium compared to silicon. This can limit its large-scale applications.

Toxicity and Environmental Impact: While some organogermanium compounds have been investigated for their medicinal properties, the toxicity and environmental impact of many germanium compounds are not well-studied. Further research is needed to ensure the safe handling and disposal of these materials.

Limited Mechanistic Understanding: The reaction mechanisms of many organogermanium-mediated reactions are not fully understood. Detailed mechanistic studies are crucial for the rational design of new reagents and catalysts.

Synthesis of Complex Architectures: The controlled synthesis of complex organogermanium architectures with multiple germanium centers or intricate functional groups remains a synthetic challenge.

Overcoming these challenges will require continued innovation in synthetic methodology, detailed mechanistic investigations, and a deeper understanding of the fundamental properties of alkyliodogermanes like this compound.

Q & A

Q. Advanced: How can researchers address challenges in synthesizing this compound, such as low yields or side-product formation?

Methodological Answer:

- Basic: this compound is typically synthesized via alkylation of germanium halides. For example, methylgermanium triiodide can be prepared by reacting methylgermanium trichloride with excess hydroiodic acid (HI) under anhydrous conditions. Solvent choice (e.g., dry dichloromethane) and temperature control (0–25°C) are critical to avoid hydrolysis .

- Advanced: Optimizing reaction stoichiometry (e.g., HI:Ge molar ratios) and purification techniques (e.g., vacuum distillation or recrystallization) can mitigate side reactions. Monitoring intermediates via <sup>1</sup>H NMR or Raman spectroscopy helps identify byproducts like germanium oxides. Statistical experimental design (e.g., factorial analysis) can systematically evaluate variables like reaction time and catalyst loading .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Q. Advanced: How can structural ambiguities in this compound be resolved using complementary analytical methods?

Methodological Answer:

- Basic: Key techniques include:

- Advanced: Discrepancies in bond parameters (e.g., Ge–C vs. Ge–I distances) require multi-method validation. Pairing electron diffraction (for vapor-phase structures) with DFT calculations reconciles experimental and theoretical data. For hygroscopic samples, synchrotron XRD under inert atmospheres prevents decomposition .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Advanced: How can researchers assess decomposition pathways or reactivity hazards of this compound?

Methodological Answer:

- Basic: Use gloveboxes or Schlenk lines under inert gas (N2/Ar) to prevent hydrolysis. Personal protective equipment (PPE) includes acid-resistant gloves and face shields. Store in amber glass to limit light-induced degradation .

- Advanced: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify thermal decomposition thresholds. Reactivity with protic solvents can be studied via gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts like CH3I .

Basic: What computational methods are used to model the electronic structure of this compound?

Q. Advanced: How can researchers validate theoretical models against experimental data for this compound?

Methodological Answer:

- Basic: Density Functional Theory (DFT) with basis sets like LANL2DZ (for Ge/I) predicts molecular geometry and vibrational spectra. Software packages (e.g., Gaussian, ORCA) optimize structures using hybrid functionals (e.g., B3LYP) .

- Advanced: Benchmarking against experimental bond lengths (e.g., Ge–I = 2.5–2.6 Å from crystallography) and IR/Raman spectra ensures accuracy. Sensitivity analyses evaluate the impact of relativistic effects on heavy atoms (Ge, I) .

Basic: How should researchers design experiments to study the reactivity of this compound with nucleophiles?

Q. Advanced: What multivariate approaches are suitable for analyzing complex reaction networks involving this compound?

Methodological Answer:

- Basic: Use stopped-flow kinetics or in situ FTIR to monitor real-time reactions. Control variables include solvent polarity, temperature, and nucleophile concentration (e.g., Grignard reagents) .

- Advanced: Design of Experiments (DoE) with response surface methodology (RSM) identifies interaction effects between variables. High-throughput screening automates reaction condition testing (e.g., varying iodide vs. chloride nucleophiles) .

Basic: How can researchers address contradictions in reported Ge–C bond lengths for this compound?

Q. Advanced: What statistical frameworks are recommended for reconciling structural data across studies?

Methodological Answer:

- Basic: Compare data from high-resolution XRD and gas-phase electron diffraction to distinguish solid-state vs. vapor-phase geometries. Meta-analyses of published values (e.g., Ge–C = 1.89–1.93 Å) highlight measurement uncertainties .

- Advanced: Apply Bayesian regression to quantify confidence intervals for bond parameters. Collaborative databases (e.g., NFDI4Chem) standardize data reporting to minimize discrepancies .

Basic: What data management practices ensure reproducibility in this compound studies?

Q. Advanced: How can metadata schemas improve interoperability of experimental datasets?

Methodological Answer:

- Basic: Document reaction conditions (solvent purity, humidity levels) and instrument calibration details. Use Electronic Lab Notebooks (ELNs) for traceability .

- Advanced: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with domain-specific metadata (e.g., CHEMINF ontology). Platforms like NFDI4Chem provide templates for NMR or crystallography data .

Basic: What experimental setups are used to study the Lewis acidity of this compound?

Q. Advanced: How can mechanistic insights into its catalytic behavior be derived from kinetic studies?

Methodological Answer:

- Basic: Titration with Gutmann-Beckett probes (e.g., triethylphosphine oxide) quantifies Lewis acidity via <sup>31</sup>P NMR shifts .

- Advanced: Isothermal titration calorimetry (ITC) measures binding enthalpies, while Eyring plots correlate temperature-dependent rate constants with activation parameters .

Basic: What techniques measure the thermodynamic stability of this compound?

Q. Advanced: How can computational methods predict its stability under varying environmental conditions?

Methodological Answer:

- Basic: DSC determines decomposition temperatures, while vapor pressure measurements assess volatility. UV-Vis spectroscopy monitors photolytic degradation .

- Advanced: Ab initio molecular dynamics (AIMD) simulates degradation pathways in silico. Environmental stability models incorporate humidity and UV exposure data .

Basic: What protocols assess the environmental impact of this compound in laboratory waste streams?

Q. Advanced: How can degradation products be identified and quantified in complex matrices?

Methodological Answer:

- Basic: ICP-MS quantifies germanium residues, while ion chromatography detects iodide ions. Follow EPA SW-846 guidelines for waste treatment .